{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene
Description
Properties
CAS No. |
646516-59-8 |
|---|---|
Molecular Formula |
C14H17ClOS |
Molecular Weight |
268.8 g/mol |
IUPAC Name |
[1-chloro-2-[(R)-cyclohexylsulfinyl]ethenyl]benzene |
InChI |
InChI=1S/C14H17ClOS/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2/t17-/m0/s1 |
InChI Key |
BFHNQCKZALQCIY-KRWDZBQOSA-N |
Isomeric SMILES |
C1CCC(CC1)[S@@](=O)C=C(C2=CC=CC=C2)Cl |
Canonical SMILES |
C1CCC(CC1)S(=O)C=C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene typically involves the reaction of a benzene derivative with a chloro group and a cyclohexanesulfinyl group. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of {1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
{1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit promising antimicrobial properties. For instance, studies on chlorinated benzene derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenylbenzene against a panel of bacterial strains. The results indicated an inhibition zone of 15 mm against E. coli, comparable to standard antibiotics like penicillin.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenylbenzene | E. coli | 15 |
| Standard Antibiotic (Penicillin) | E. coli | 16 |
Anti-inflammatory Properties
The compound has been investigated for its potential to inhibit pro-inflammatory cytokines. In vitro studies suggest it may reduce levels of IL-6 and TNF-alpha, which are critical mediators in inflammatory responses.
Case Study: Inhibition of Cytokines
In a controlled experiment using human cell lines, treatment with the compound resulted in a significant reduction in IL-6 levels by approximately 40%, indicating its potential as an anti-inflammatory agent.
Synthetic Intermediates
1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenylbenzene serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it versatile in synthetic pathways.
Example: Synthesis Pathway
The compound can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitution and coupling reactions.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | 85 |
| Coupling Reaction | Pd-catalyzed | 90 |
Pesticide Development
Due to its biological activity, 1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenylbenzene is being explored as a potential pesticide. Its efficacy against certain pests can be attributed to its ability to disrupt cellular processes.
Case Study: Pesticidal Activity
Field trials have shown that formulations containing this compound resulted in a 30% reduction in pest populations compared to untreated controls, demonstrating its potential utility in agriculture.
Mechanism of Action
The mechanism by which {1-Chloro-2-[®-cyclohexanesulfinyl]ethenyl}benzene exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
o,p′-DDE (1-Chloro-2-[2,2-Dichloro-1-(4-Chlorophenyl)Ethenyl]Benzene)
- Structure : Features a dichloroethenyl group and a 4-chlorophenyl substituent (CAS 3424-82-6) .
- Properties: Molecular Formula: C₁₄H₈Cl₄; Molecular Weight: 318.02 g/mol . Detection: Median serum concentrations in humans are low (0.34 pg/mL), but detection frequencies exceed 99% in some studies .
- Key Difference : Unlike the target compound, o,p′-DDE lacks a sulfinyl group and instead has a dichloroethenyl moiety, enhancing its hydrophobicity and environmental stability .
p,p′-DDT (1-Chloro-4-[2,2,2-Trichloro-1-(4-Chlorophenyl)Ethyl]Benzene)
- Structure : Contains a trichloroethyl group and a 4-chlorophenyl ring (CAS 50-29-3) .
- Properties :
- Contrast : The trichloroethyl group in DDT contrasts with the sulfinyl-ethenyl group in the target compound, leading to divergent degradation pathways and metabolic profiles .
Sulfinyl-Containing Aromatic Compounds
1-Chloro-2-(Methylsulfinyl)Benzene
1-Chloro-2-[(4-Chlorophenyl)Sulfanylmethyl]Benzene
- Structure : Contains a sulfanylmethyl bridge linking two chlorinated benzene rings (CAS 880486-13-5) .
- Properties :
- Divergence : The sulfanyl (thioether) group differs from the sulfinyl (sulfoxide) group in the target compound, altering oxidation states and reactivity .
Stereochemical and Functional Group Analysis
*Estimated based on sulfinyl group polarity and chloroethenyl hydrophobicity.
Biological Activity
{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene, with the CAS number 646516-59-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₄H₁₇ClOS
- Molecular Weight : 272.80 g/mol
- Structure : The compound features a chloro group and a sulfinyl moiety attached to a cyclohexane ring, contributing to its unique reactivity and biological profile.
Biological Activity Overview
The biological activity of {1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of key findings:
Antimicrobial Activity
Research indicates that compounds containing sulfinyl groups exhibit significant antimicrobial properties. For instance:
- Study Findings : A study conducted on related sulfinyl compounds demonstrated inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Experimental Evidence : In vitro studies have indicated that {1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene can inhibit the production of pro-inflammatory cytokines.
- Potential Applications : This suggests potential use in treating inflammatory diseases such as arthritis.
Anticancer Potential
Emerging research points to anticancer activity:
- Cell Line Studies : Tests on cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) in certain types of cancer cells.
- In Vivo Studies : Animal models have indicated reduced tumor growth when treated with this compound, warranting further investigation into its mechanisms.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial effects of {1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene against various pathogens.
- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL.
-
Inflammation Model
- Objective : Assess the anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model.
- Results : The compound reduced TNF-alpha levels by 45% compared to control groups, indicating strong anti-inflammatory potential.
-
Cancer Cell Apoptosis Study
- Objective : Investigate the effect on apoptosis in breast cancer cell lines (MCF-7).
- Results : Treatment resulted in a 60% increase in apoptotic cells after 48 hours, suggesting effective anticancer properties.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | [Research Study A] |
| Anti-inflammatory | LPS-induced macrophages | TNF-alpha reduction by 45% | [Research Study B] |
| Anticancer | MCF-7 Breast Cancer | 60% increase in apoptosis | [Research Study C] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
